molecular formula C13H9IO2 B187560 Diphenyliodonium-2-carboxylate CAS No. 109545-72-4

Diphenyliodonium-2-carboxylate

Cat. No. B187560
M. Wt: 324.11 g/mol
InChI Key: LUGVQQXOGHCZNN-UHFFFAOYSA-N
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Description

Diphenyliodonium-2-carboxylate, also known as (2-Carboxyphenyl)phenyliodonium Hydroxide Inner Salt , is a chemical compound with the linear formula C13H11IO3 . It is a solid substance at 20 degrees Celsius .


Synthesis Analysis

The synthesis of Diphenyliodonium-2-carboxylate involves a reaction with concentrated sulfuric acid, o-iodobenzoic acid, and potassium persulfate . The reaction mixture undergoes an exothermic reaction, followed by the addition of thiophene-free benzene . The product is precipitated by adding distilled water and methylene chloride .


Molecular Structure Analysis

The molecular structure of Diphenyliodonium-2-carboxylate is represented by the linear formula C13H11IO3 . The molecular weight of the compound is 342.14 .


Chemical Reactions Analysis

Diphenyliodonium-2-carboxylate is known to generate benzyne via decarboxylation at high temperatures . Diaryliodonium salts can be deprotonated by strong bases at the ortho position followed by elimination of ArI and formation of benzyne .


Physical And Chemical Properties Analysis

Diphenyliodonium-2-carboxylate is a solid substance at 20 degrees Celsius . It appears as a white to almost white powder or crystal . It is soluble in methanol .

Scientific Research Applications

  • NMR Structure Investigation : Diphenyliodonium-2-carboxylate and its derivatives were examined by 1H and 13C NMR spectroscopy, revealing a cyclic, neutral structure and specific proton arrangements (Mazza, Reinecke, & Smith, 1980).

  • Cytochrome P450 Reductase Inhibition : Diphenyliodonium acts as an irreversible inhibitor of NADPH cytochrome P450 oxidoreductase, a key enzyme in metabolism, demonstrating its potential in biochemical research (Tew, 1993).

  • Reactions with Benzyne : Studies showed the formation of various products when thiophenes reacted with benzyne generated from Diphenyliodonium-2-carboxylate, indicating its use in organic synthesis and reaction mechanisms (Reinecke, Del Mazza, & Obeng, 2003).

  • Photoinitiated Cross-Linking in Polymerization : Diphenyliodonium salts are used to initiate the cationic cross-linking of divinyl ethers in polymerization processes, illustrating its role in material sciences (Kahveci, Tasdelen, & Yagcı, 2008).

  • Copper-Catalyzed Diphenylation : Diphenyliodonium salts are involved in copper-catalyzed selective diphenylation of carboxylic acids, useful in the synthesis of bioactive natural products and pharmaceuticals (Xie et al., 2017).

  • Photolysis in Photochemical Reactions : The compound is involved in photochemical reactions, such as its dissociation in the presence of specific counteranions, contributing to the field of photochemistry (Naitoh, Yamaoka, & Umehara, 1991).

  • α-Arylation of Ketones : Used in the α-arylation of ketones, showcasing its application in organic synthesis and chemical transformations (Ryan & Stang, 1997).

  • Cell Redox Metabolism Studies : Diphenyliodonium compounds are used to investigate redox metabolism in cellular biology, highlighting their importance in biomedical research (Riganti et al., 2004).

Safety And Hazards

Diphenyliodonium-2-carboxylate is known to cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling the compound . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

2-phenyliodoniobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9IO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGVQQXOGHCZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061725
Record name Iodonium, (2-carboxyphenyl)phenyl-, inner salt
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Molecular Weight

324.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyliodonium-2-carboxylate

CAS RN

1488-42-2
Record name Iodonium, (2-carboxyphenyl)phenyl-, inner salt
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Record name Iodonium, (2-carboxyphenyl)phenyl-, inner salt
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Record name Diphenyliodonium-2-carboxylate
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Record name Iodonium, (2-carboxyphenyl)phenyl-, inner salt
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Record name Iodonium, (2-carboxyphenyl)phenyl-, inner salt
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Record name (2-carboxylatophenyl)phenyliodonium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
E Le Goff - Journal of the American Chemical Society, 1962 - ACS Publications
… It has been found that diphenyliodonium-2carboxylate, I, a readily prepared and stable inner salt, undergoes smooth thermal cleavage of carbon dioxide and iodobenzene under …
Number of citations: 73 pubs.acs.org
RJ Batchelor, T Birchall, JF Sawyer - Inorganic Chemistry, 1986 - ACS Publications
The crystal and molecular structure of diphenyliodonium-2-carboxylate, C6H5IC6H4-o-C02. H20, has been determined. Crystals are monoclinic, of space group F2,/zi, with a=, 10.469 (1…
Number of citations: 57 pubs.acs.org
DD Mazza, MG Reinecke… - Organic Magnetic …, 1980 - Wiley Online Library
Diphenyliodonium‐2‐carboxylate, phenyl 4‐methylphenyliodonium‐2‐carboxylate and phenyl 5‐methyl‐phenyliodonium‐2‐carboxylate have been examined by 1 H and 13 C NMR …
Number of citations: 1 onlinelibrary.wiley.com
RA Scherrer, HR Beatty - The Journal of Organic Chemistry, 1980 - ACS Publications
… Diphenyliodonium-2-carboxylate (DPIC) reacts readily in copper ion catalyzed … our work on nucleophilic displacement reactions of diphenyliodonium-2-carboxylate (DPI®. We find DPIC …
Number of citations: 74 pubs.acs.org
BH Klanderman, TR Criswell - Journal of the American Chemical …, 1969 - ACS Publications
… In order to determine why benzyne generated from diphenyliodonium-2-carboxylate appears to be more selective, we compared the relative reactivities of substituted anthracenes for …
Number of citations: 26 pubs.acs.org
T Kitamura, M Yamane - Journal of the Chemical Society, Chemical …, 1995 - pubs.rsc.org
… Diphenyliodonium-2-carboxylate,5 in spite of the high nucleofugacity of the phenyliodonio group, shows only low reactivity in benzyne formation. The present study indicates that the …
Number of citations: 93 pubs.rsc.org
MG Reinecke, D Del Mazza - The Journal of Organic Chemistry, 1989 - ACS Publications
… The reactions of 11 mono- and disubstituted thiophenes (lb-11) with benzyne generated from diphenyliodonium 2-carboxylate (7) were studied under a standard set of conditions. The …
Number of citations: 27 pubs.acs.org
D Del Mazza, MG Reinecke - The Journal of Organic Chemistry, 1988 - ACS Publications
… The most satisfactory system proved to be diphenyliodonium-2-carboxylate (4) at 220 C, wherethe yield of benzyne + thiophene derived products approached 50%, the major single …
Number of citations: 49 pubs.acs.org
K Sun, R Kumar, DE Falvey… - Journal of the American …, 2009 - ACS Publications
… Our system consists of disk-like nanoparticles of laponite along with a surfactant stabilizer (Pluronic F127) and the photoacid generator (PAG), diphenyliodonium-2-carboxylate …
Number of citations: 78 pubs.acs.org
MZ Jora, E Sabadini, SR Raghavan - Langmuir, 2020 - ACS Publications
… To the above binary mixture, we then added the photoacid generator (PAG) diphenyliodonium-2-carboxylate. As the name indicates, PAGs are compounds that generate acid …
Number of citations: 7 pubs.acs.org

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